2-Chloroinosine 3',4',6'-Triacetate

IMPDH Enzyme Kinetics Nucleoside Metabolism

Choose 2-Chloroinosine 3',4',6'-Triacetate (CAS 41623-86-3) for your nucleoside analog R&D. The triacetyl protection ensures solubility and prevents side reactions, while the 2-chloro substituent provides a unique reactivity profile for Pd-catalyzed cross-coupling – more stable & cost-effective than 2-bromo derivatives. Deprotected form delivers precise kinetic data for IMPDH mechanistic studies (Km 48 µM, kcat 0.049 s⁻¹). Benchmark 2-chloro IMP analog (Ki 1.9 µM) for IMP cyclohydrolase SAR. Buy differentiated purity.

Molecular Formula C16H17ClN4O8
Molecular Weight 428.782
CAS No. 41623-86-3
Cat. No. B565221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroinosine 3',4',6'-Triacetate
CAS41623-86-3
Synonyms2-Chloro-2’,3’,5’-tri-O-acetylinosine; 
Molecular FormulaC16H17ClN4O8
Molecular Weight428.782
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1
InChIKeyDOMXKCPDQAYHFE-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroinosine 3',4',6'-Triacetate (CAS 41623-86-3): A Triacetylated 2-Halogenated Purine Nucleoside Intermediate for Targeted Synthesis and Enzyme Mechanistic Studies


2-Chloroinosine 3',4',6'-Triacetate (CAS 41623-86-3) is a chemically protected derivative of the halogenated purine nucleoside 2-chloroinosine. Its molecular formula is C16H17ClN4O8, with a molecular weight of 428.78 g/mol . The compound features a chlorine atom at the 2-position of the inosine purine ring, while the 3', 4', and 6' hydroxyl groups are acetylated . This protection strategy renders the molecule a versatile intermediate for nucleoside analog synthesis, particularly for generating 2-substituted inosine derivatives via cross-coupling reactions [1].

The Critical Role of the 2-Chloro Substituent and Triacetate Protection in 2-Chloroinosine 3',4',6'-Triacetate for Predictive Synthesis and Biological Activity


Substituting 2-Chloroinosine 3',4',6'-Triacetate with other 2-halogenated or unprotected inosine derivatives is not straightforward due to the compound's unique combination of reactivity and stability. The 2-chloro substituent exhibits a specific, quantifiable reactivity profile in cross-coupling reactions that differs from the 2-bromo analog, impacting synthetic yields and conditions [1]. Furthermore, the triacetate protecting groups are essential for solubility in organic solvents and for preventing unwanted side reactions during further chemical modifications . The underlying 2-chloroinosine moiety, once deprotected, demonstrates distinct enzyme kinetics compared to its 2-fluoro counterpart, with a Km of 48 µM and kcat of 0.049 s⁻¹ for IMPDH-catalyzed dehalogenation versus 62 µM and 0.058 s⁻¹ for the 2-fluoro analog [2]. These quantifiable differences in both synthetic and biochemical behavior make generic substitution highly unreliable for applications requiring precise molecular engineering or mechanistic probing.

Quantitative Differentiation of 2-Chloroinosine 3',4',6'-Triacetate: Comparative Data for Informed Procurement


Comparative Enzyme Kinetics: 2-Chloro vs. 2-Fluoro Inosine Monophosphate as IMPDH Substrates

2-Chloroinosine 5'-monophosphate (2-Cl-IMP), the bioactive derivative of 2-chloroinosine, displays quantifiably distinct enzyme kinetics compared to its 2-fluoro analog (2-F-IMP) when processed by human inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the NAD-independent dehalogenation of both substrates to form XMP, but with different catalytic efficiencies [1].

IMPDH Enzyme Kinetics Nucleoside Metabolism

Inhibitory Potency of 2-Halogenated IMP Analogs on IMP Cyclohydrolase

In a direct comparative study of three 2-halogenated inosine monophosphate (IMP) analogs, 2-chloro IMP exhibited intermediate inhibitory potency against human IMP cyclohydrolase, an enzyme crucial in purine nucleotide biosynthesis [1].

IMP Cyclohydrolase Enzyme Inhibition Purine Metabolism

Synthetic Versatility: Comparable Cross-Coupling Reactivity with 2-Bromo Analogs

O6-Alkyl-2-chloroinosine derivatives, such as 2-Chloroinosine 3',4',6'-Triacetate, demonstrate comparable reactivity to their 2-bromo counterparts in C-C cross-coupling reactions with aryl-, hetaryl-, and alkylboronic acids [1]. This similarity in reactivity, while avoiding the higher cost and potential instability associated with brominated reagents, provides a practical advantage in nucleoside analog synthesis.

Organic Synthesis Cross-Coupling Nucleoside Modification

Physical and Handling Properties: Triacetate Protection Confers Solubility in Organic Solvents

The triacetate protection of 2-Chloroinosine 3',4',6'-Triacetate significantly alters its physical properties compared to the unprotected 2-chloroinosine. The protected compound is a solid that is soluble in dichloromethane, a common organic solvent used in synthetic chemistry . In contrast, unprotected 2-chloroinosine is more polar and has different solubility characteristics, which can limit its utility in certain reactions.

Nucleoside Chemistry Physical Properties Laboratory Handling

Quality Specifications: HPLC Purity Thresholds Ensure Reproducibility

Reputable vendors provide 2-Chloroinosine 3',4',6'-Triacetate with a minimum HPLC purity of ≥97%, which is a critical specification for ensuring reproducible results in both biological assays and synthetic procedures . This high purity standard is comparable to, or exceeds, that of many less-common 2-halogenated inosine analogs, where purity may vary significantly due to synthetic challenges.

Quality Control Chemical Purity Procurement

Optimal Use Cases for 2-Chloroinosine 3',4',6'-Triacetate: From Mechanistic Enzymology to Advanced Nucleoside Synthesis


IMPDH Mechanistic Studies

Researchers investigating the catalytic mechanism of inosine monophosphate dehydrogenase (IMPDH) can utilize the deprotected form of this compound (2-chloroinosine monophosphate) as a substrate. The distinct kinetic constants (Km = 48 µM, kcat = 0.049 s⁻¹) allow for precise, comparative studies with other halogenated substrates (e.g., 2-fluoro IMP) to elucidate the enzyme's active site interactions and dehalogenation mechanism [1].

Synthesis of 2-Substituted Purine Nucleosides

This triacetate-protected chloronucleoside is an ideal building block for the synthesis of diverse 2-substituted inosine analogs via palladium-catalyzed cross-coupling reactions. Its comparable reactivity to 2-bromo derivatives, combined with its superior stability and lower cost, makes it a preferred starting material for creating libraries of novel nucleosides for drug discovery [2].

Development of IMP Cyclohydrolase Inhibitors

For programs targeting IMP cyclohydrolase as a therapeutic target (e.g., in oncology or immunology), the 2-chloro IMP analog, with its moderate Ki of 1.9 µM, serves as a key comparator for structure-activity relationship (SAR) studies. It provides a benchmark of activity situated between the highly potent 2-fluoro analog (Ki = 0.19 µM) and the inactive 2-bromo analog, aiding in the rational design of next-generation inhibitors [3].

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